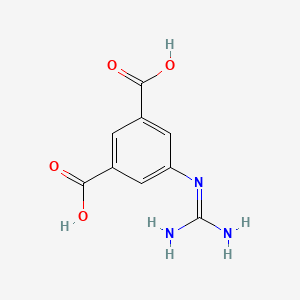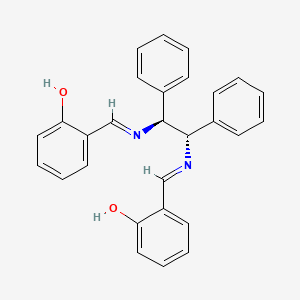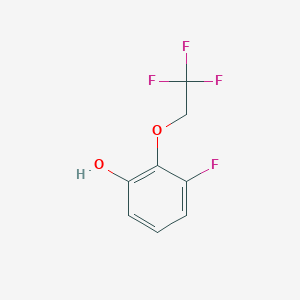
3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol: is an organic compound characterized by the presence of a phenol group substituted with a fluoro group at the third position and a trifluoroethoxy group at the second position. This compound is notable for its unique chemical properties, which make it valuable in various scientific and industrial applications.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: The synthesis of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol typically involves the following steps:
Starting Materials: The synthesis begins with o-nitrochlorobenzene as the primary raw material.
Etherification: The o-nitrochlorobenzene undergoes etherification with 2,2,2-trifluoroethanol in the presence of a base catalyst to form the trifluoroethoxy derivative.
Reduction: The nitro group is then reduced to an amino group using hydrogenation.
Diazotization: The amino group is diazotized to form a diazonium salt.
Hydroxy Decomposition: Finally, the diazonium salt undergoes hydroxy decomposition to yield this compound.
Industrial Production Methods: Industrial production methods for this compound often involve optimizing the reaction conditions to ensure high yield and purity. This includes controlling the temperature, pressure, and concentration of reagents, as well as using efficient catalysts and purification techniques.
Analyse Des Réactions Chimiques
Types of Reactions: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol can undergo various chemical reactions, including:
Oxidation: The phenol group can be oxidized to form quinones or other oxidized derivatives.
Reduction: The compound can be reduced under specific conditions to modify the fluoro or trifluoroethoxy groups.
Substitution: The fluoro and trifluoroethoxy groups can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation using palladium on carbon or other metal catalysts.
Substitution: Reagents such as sodium hydride or lithium diisopropylamide for nucleophilic substitution, and halogenating agents for electrophilic substitution.
Major Products: The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield quinones, while substitution reactions can produce a variety of substituted phenols .
Applications De Recherche Scientifique
Chemistry: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is used as a building block in organic synthesis, particularly in the development of fluorinated compounds with unique properties.
Biology: In biological research, this compound is used to study the effects of fluorinated phenols on biological systems, including their interactions with enzymes and receptors.
Industry: In the industrial sector, this compound is used in the production of specialty chemicals, including agrochemicals and materials with specific performance characteristics .
Mécanisme D'action
The mechanism of action of 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol involves its interaction with molecular targets such as enzymes and receptors. The fluoro and trifluoroethoxy groups can enhance the compound’s binding affinity and specificity for these targets, leading to various biological effects. The exact pathways involved depend on the specific application and target system .
Comparaison Avec Des Composés Similaires
2-(2,2,2-Trifluoroethoxy)phenol: Similar structure but lacks the fluoro group at the third position.
3-Fluoro-4-(2,2,2-trifluoroethoxy)phenol: Similar structure with the trifluoroethoxy group at the fourth position instead of the second.
Uniqueness: 3-Fluoro-2-(2,2,2-trifluoroethoxy)phenol is unique due to the specific positioning of the fluoro and trifluoroethoxy groups, which confer distinct chemical and biological properties. This unique structure can result in different reactivity and interactions compared to its analogs .
Propriétés
Formule moléculaire |
C8H6F4O2 |
|---|---|
Poids moléculaire |
210.13 g/mol |
Nom IUPAC |
3-fluoro-2-(2,2,2-trifluoroethoxy)phenol |
InChI |
InChI=1S/C8H6F4O2/c9-5-2-1-3-6(13)7(5)14-4-8(10,11)12/h1-3,13H,4H2 |
Clé InChI |
AIBIIBHHXINTLM-UHFFFAOYSA-N |
SMILES canonique |
C1=CC(=C(C(=C1)F)OCC(F)(F)F)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![3-(2,2,2-Trifluoroacetyl)bicyclo[3.1.0]hexan-2-one](/img/structure/B15203457.png)

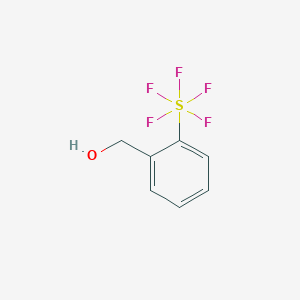

![4-Bromo-6-[(difluoromethyl)thio]-1H-benzimidazole](/img/structure/B15203475.png)
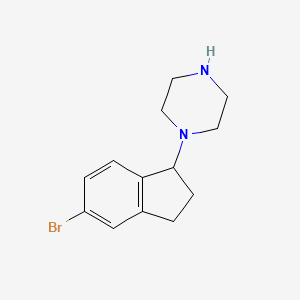
![3-[2-(4-Methylphenoxy)ethyl]-1,3-thiazolidine-2,4-dione](/img/structure/B15203486.png)
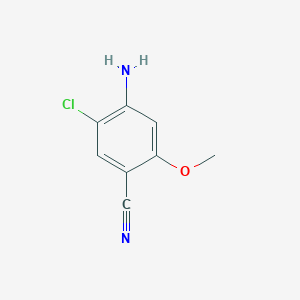
![Ethyl 4-[(3-chloro-4-methylphenyl)amino]-4-oxobutanoate](/img/structure/B15203505.png)
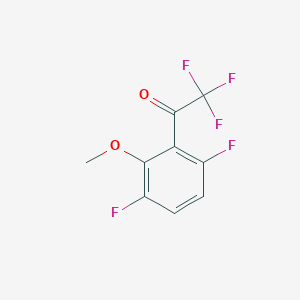
![Ethyl 1,3-dimethylpyrrolo[1,2-a]pyrazine-7-carboxylate](/img/structure/B15203521.png)
